(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Description

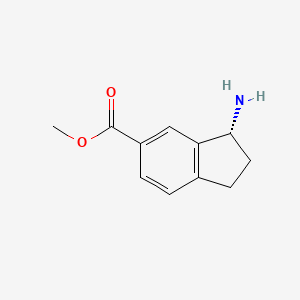

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS: 1212974-29-2) is a chiral indene derivative featuring a methyl ester at position 5 and an (R)-configured amino group at position 3 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like Discoidin Domain Receptor 1 (DDR1) . Its stereochemistry and functional groups enable precise interactions with biological targets, making it valuable in drug discovery.

Properties

IUPAC Name |

methyl (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMGINRJNBISMA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(CC[C@H]2N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as indene derivatives.

Formation of the Amino Group: The amino group is introduced through a series of reactions, often involving the use of reagents like ammonia or amines.

Esterification: The carboxylate group is introduced via esterification reactions, typically using methanol and acid catalysts.

Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amination and Amidation Reactions

The primary amine group at C3 facilitates nucleophilic substitution and coupling reactions. A key example involves its conversion to amide derivatives via carbodiimide-mediated coupling:

Reaction Example

This reaction employs HATU as a coupling agent, activating the carboxylic acid for amide bond formation. Purification via silica gel chromatography (8–10% ethyl acetate/hexane) ensures high purity .

Buchwald–Hartwig Amination

The amino group participates in palladium-catalyzed cross-couplings to introduce aryl/heteroaryl groups. For instance, coupling with 5-bromopyrimidine yields pyrimidine-substituted derivatives:

Reaction Example

Key intermediates like 7e and 7g were characterized by -NMR and HRMS, confirming regioselective amination at the pyrimidine C5 position .

Alkylation and Substitution Reactions

The amino group undergoes alkylation to form secondary or tertiary amines, modulating steric and electronic properties:

Reaction Examples

Lower yields in propylation highlight steric challenges with bulkier alkylating agents .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions, enabling further functionalization:

Reaction Example

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate | LiOH, THF/HO, RT | (R)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid | 85% |

The carboxylic acid derivative serves as a precursor for additional coupling reactions, such as peptide bond formation with anilines .

Mechanistic Insights

-

Amidation : HATU activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by the amine .

-

Buchwald–Hartwig : Palladium(0) mediates oxidative addition with the aryl halide, followed by transmetallation and reductive elimination to form the C–N bond .

-

Steric Effects : Bulky substituents on the amino group (e.g., tert-butyl) enhance selectivity in subsequent reactions by restricting rotational freedom .

Scientific Research Applications

Medicinal Chemistry

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate has been investigated for its pharmacological properties, particularly in the development of drugs targeting various diseases.

Drug Development

This compound serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in studies exploring structure-activity relationships (SAR) that are crucial for optimizing drug efficacy and safety profiles .

Case Study: Neurodegenerative Diseases

Research indicates that derivatives of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate may exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease. The compound's ability to interact with specific receptors or enzymes suggests potential therapeutic mechanisms .

Interaction Studies

Studies have shown that (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate interacts with certain biological targets, which could be pivotal in understanding its mechanism of action. These interactions may include binding to neurotransmitter receptors or influencing metabolic pathways .

Material Science

In addition to its medicinal applications, (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is being explored for its material properties.

Polymer Chemistry

The compound's unique indene structure allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable mechanical and thermal properties .

Table 1: Comparison of Material Properties

| Property | (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Variable |

| Biocompatibility | Potentially favorable | Depends on type |

Synthesis Techniques

Several synthetic routes have been developed to produce (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate, each offering different advantages regarding yield and purity.

Synthetic Route Overview

A typical synthesis involves the formation of the indene structure followed by amination and esterification steps .

Table 2: Synthetic Route Summary

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Indene Formation | Cyclization | Aromatic compounds |

| Amination | Nucleophilic Substitution | Amine reagents |

| Esterification | Condensation | Carboxylic acids |

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Positional Isomers

- (S)-Enantiomer : The (S)-configured enantiomer (CAS: 1213213-26-3) exhibits identical molecular weight and formula but differs in stereochemistry. Studies suggest enantiomers often display divergent biological activities due to chiral recognition in protein binding .

- Positional Isomers: (R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS: 1213609-13-2) shifts the amino group to position 1, altering steric and electronic properties. This positional change may reduce DDR1 inhibitory activity compared to the 3-amino analog .

Table 1: Key Stereochemical and Positional Variants

Functional Group Modifications

Amino Group Derivatives

- Methylamino Substitution: Methyl (R)-2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate (CAS: EN300-7440545) introduces a methyl group on the amino nitrogen. This modification enhances metabolic stability and alters DDR1 binding kinetics .

- Pyrimidinyl Substitution: Methyl (R)-2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate (25) incorporates a pyrimidine ring, improving target selectivity via π-π stacking interactions. This derivative showed 60% yield in coupling reactions, highlighting synthetic feasibility .

Table 2: Amino Group Derivatives and Biological Relevance

Salt Forms

- Hydrochloride Salt: (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 1246509-67-0) offers improved aqueous solubility and crystallinity, critical for formulation. The hydrochloride form is stored at RT with a molecular weight of 227.69 .

Core Structure Modifications

- Chlorinated Analogs: Methyl 5-chloro-2,3-dihydro-1H-indene-5-carboxylate () replaces the amino group with chlorine, shifting applications to materials science due to altered electronic properties .

- Hydroxyl and Keto Derivatives : Metabolites like hydroxy-LY186641 () demonstrate prolonged plasma half-lives (3.3 days), emphasizing the impact of oxidation on pharmacokinetics .

Biological Activity

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS Number: 54888-11-8) is a chiral compound notable for its unique indene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate, including its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- Appearance : White to yellow solid

- Purity : Approximately 97% in commercial preparations

Interaction studies indicate that (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate may interact with specific receptors or enzymes that are crucial for its biological activity. The indene core provides unique electronic properties that influence its reactivity and interaction profiles, which may be pivotal in understanding its mechanism of action and potential therapeutic effects .

Biological Activity Overview

-

Antitumor Activity :

- In vitro studies have demonstrated that (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate exhibits significant antitumor effects against various cancer cell lines. For example, a related compound was shown to decrease the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% at a concentration of 10 µM after three days of treatment .

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective properties. It has been investigated as a potential therapeutic agent for neurodegenerative diseases due to its ability to modulate pathways involved in neuronal survival and apoptosis.

-

SIRT2 Inhibition :

- Recent research indicates that derivatives of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate may act as selective inhibitors of SIRT2, an enzyme implicated in various diseases including cancer and neurodegeneration. Structure-activity relationship (SAR) studies revealed that certain stereoisomers exhibit enhanced inhibitory activity against SIRT2 while maintaining selectivity over other sirtuins .

Case Study 1: Antitumor Effects in Xenograft Models

A study involving xenograft models demonstrated the efficacy of a compound closely related to (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate in reducing tumor size when administered at a dosage of 20 mg/kg. The treatment was well tolerated with no significant adverse effects observed during the study period .

Case Study 2: Neuroprotective Mechanisms

In a model of neurodegeneration, (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate was shown to enhance neuronal survival under oxidative stress conditions. The compound's ability to modulate apoptotic pathways suggests potential applications in treating conditions like Alzheimer's disease.

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate, and what are their yields?

The compound is typically synthesized via coupling reactions using activating agents. For example, in the synthesis of a related ENL degrader, the (R)-enantiomer was coupled with a carboxylic acid derivative using EDCI, HOAt, and NMM in DMSO at room temperature, achieving a 45% yield for the intermediate step . Hydrolysis of the methyl ester to the carboxylic acid derivative (using LiOH in MeOH/H₂O) yielded 90%, indicating efficient deprotection . For enantiopure synthesis, enzymatic dynamic kinetic resolution (DKR) with CAL-B and TBD has been reported for structurally similar indene carboxylates, achieving 95% enantiomeric excess (ee) .

Q. How is the enantiopurity of (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate validated in research settings?

Chiral HPLC or supercritical fluid chromatography (SFC) are standard methods. Evidence from catalogs (e.g., BLDpharm) specifies ≥95% purity for both (R)- and (S)-enantiomers, suggesting rigorous quality control via chromatographic separation . For kinetic resolutions, monitoring ee over time using polarimetry or NMR with chiral shift reagents is common .

Q. What are the primary applications of this compound in medicinal chemistry?

While direct data on this compound is limited, structurally related 2-amino-2,3-dihydro-1H-indene-5-carboxamides have been developed as selective DDR1 inhibitors with nanomolar activity (Kd = 5.9 nM) in pancreatic cancer models . The indene scaffold’s rigidity and chiral center make it a valuable building block for targeting protein-protein interactions or enzyme active sites .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselectivity of (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate synthesis?

Enzymatic DKR using CAL-B lipase and TBD as a racemization catalyst has been optimized for similar indene carboxylates. Key factors include:

- Temperature : Room temperature minimizes enzyme denaturation.

- Solvent : Polar aprotic solvents (e.g., THF) enhance racemization rates.

- Catalyst loading : 10–20 mol% TBD and 50 mg/mL CAL-B achieve >90% ee . Competing methods, such as chiral auxiliaries or asymmetric hydrogenation, are less documented for this scaffold, suggesting DKR is the preferred method.

Q. What analytical techniques resolve contradictions in reported bioactivity data for indene-based compounds?

Discrepancies in activity (e.g., DDR1 inhibition vs. ENL degradation) may arise from structural modifications. For example:

- Substituent effects : The 5-carboxylate group in (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate vs. the 5-carboxamide in DDR1 inhibitors alters hydrogen-bonding interactions .

- Assay conditions : Differences in cellular permeability (e.g., ester vs. acid forms) can skew IC₅₀ values. Parallel testing under standardized conditions (e.g., collagen-induced DDR1 phosphorylation assays) is critical .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Storage : The hydrochloride salt form (e.g., BD768149) is stable at 2–8°C for >12 months, while the free base may degrade under ambient conditions .

- Reactivity : The methyl ester is susceptible to hydrolysis under basic conditions (e.g., LiOH/MeOH), necessitating careful pH control during coupling reactions .

Methodological Considerations

Q. What strategies mitigate racemization during downstream functionalization?

- Low-temperature reactions : Conduct acylations or alkylations at 0–4°C to minimize epimerization.

- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amine during harsh reactions .

- In situ monitoring : Real-time chiral HPLC ensures racemization <5% during multi-step syntheses .

Q. How is the compound’s role in protein degradation (e.g., ENL) mechanistically distinct from kinase inhibition (e.g., DDR1)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.